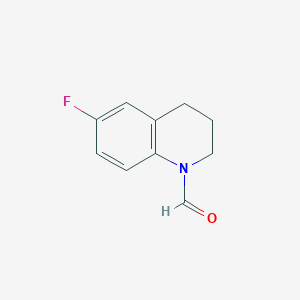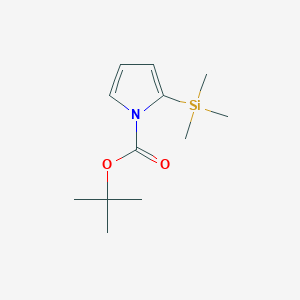
xenon-126
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xenon-126 is a stable isotope of the noble gas xenon, with an atomic number of 54 and an atomic mass of approximately 125.90. Xenon is a colorless, odorless, and inert gas that is found in trace amounts in the Earth’s atmosphere. This compound is one of the naturally occurring isotopes of xenon and is used in various scientific and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Xenon-126 can be produced through the fractional distillation of liquid air, a process that separates the different components of air based on their boiling points. This method involves cooling air to extremely low temperatures, allowing the different gases to liquefy and be separated. Xenon is then isolated from the other gases through further distillation.
Industrial Production Methods
In industrial settings, this compound is typically obtained as a byproduct of the production of oxygen and nitrogen from liquid air. The process involves the use of large-scale cryogenic distillation units that can efficiently separate xenon from other gases. The isolated xenon is then purified to achieve the desired isotopic composition.
Analyse Chemischer Reaktionen
Types of Reactions
Xenon-126, like other xenon isotopes, is generally inert and does not readily undergo chemical reactions. under specific conditions, xenon can form compounds with highly electronegative elements such as fluorine and oxygen.
Common Reagents and Conditions
Oxidation: Xenon can react with fluorine to form xenon hexafluoride (XeF6) under high pressure and temperature conditions.
Reduction: Xenon does not typically undergo reduction reactions due to its inert nature.
Substitution: Xenon can form substitution compounds such as xenon difluoride (XeF2) when reacted with fluorine gas.
Major Products
- Xenon hexafluoride (XeF6)
- Xenon difluoride (XeF2)
- Xenon trioxide (XeO3)
Wissenschaftliche Forschungsanwendungen
Xenon-126 has several applications in scientific research, including:
- Chemistry : Used as a tracer in studies of gas diffusion and adsorption.
- Biology : Employed in imaging techniques such as hyperpolarized magnetic resonance imaging (MRI) to study lung ventilation.
- Medicine : Utilized in anesthesia due to its inert nature and minimal side effects.
- Industry : Applied in lighting and laser technologies, including xenon flash lamps and excimer lasers.
Wirkmechanismus
Xenon-126 exerts its effects primarily through its physical properties rather than chemical interactions. In medical applications, xenon acts as an anesthetic by modulating ion channels and neurotransmitter receptors in the central nervous system. Its inert nature and high atomic mass make it an effective contrast agent in imaging techniques, enhancing the visibility of certain tissues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Xenon-124
- Xenon-128
- Xenon-129
- Xenon-131
- Xenon-132
- Xenon-134
- Xenon-136
Uniqueness
Xenon-126 is unique among its isotopes due to its specific atomic mass and stability While other xenon isotopes also have applications in various fields, this compound’s particular properties make it especially suitable for use in imaging and anesthesia
Eigenschaften
Molekularformel |
Xe |
|---|---|
Molekulargewicht |
125.90429742 g/mol |
IUPAC-Name |
xenon-126 |
InChI |
InChI=1S/Xe/i1-5 |
InChI-Schlüssel |
FHNFHKCVQCLJFQ-FTXFMUIASA-N |
Isomerische SMILES |
[126Xe] |
Kanonische SMILES |
[Xe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


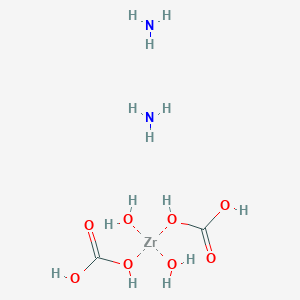

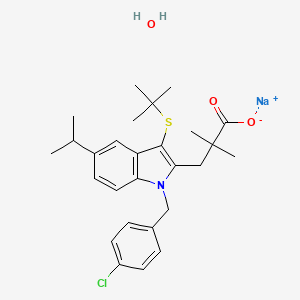
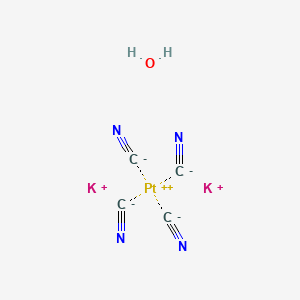
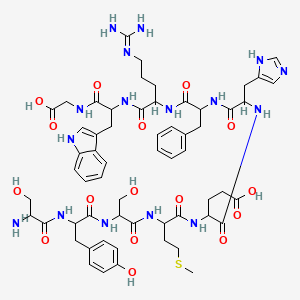
![2-[[2-[[2-[(2-Amino-1-oxopropyl)amino]-4-methyl-1-oxopentyl]amino]-1-oxopropyl]amino]-4-methylpentanoic acid](/img/structure/B12060016.png)



![2-[[(2-Chlorophenyl)diphenylmethyl]thio]ethanamine](/img/structure/B12060033.png)
